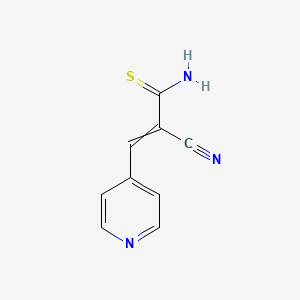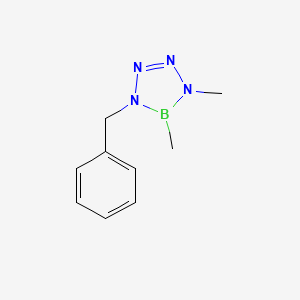
1-(4-Chlorophenyl)-2-methoxy-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-methoxy-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the 1,2,4-triazole ring in the structure contributes to its ability to form hydrogen bonds, enhancing its pharmacokinetic and pharmacological properties .
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)-2-methoxy-2-(1H-1,2,4-triazol-1-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 1H-1,2,4-triazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Synthetic Route: The 4-chlorobenzaldehyde undergoes a nucleophilic substitution reaction with 1H-1,2,4-triazole, followed by methylation using methyl iodide to introduce the methoxy group.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and temperature control, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)-2-methoxy-2-(1H-1,2,4-triazol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include potassium permanganate for oxidation, sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted triazole derivatives.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-2-methoxy-2-(1H-1,2,4-triazol-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-2-methoxy-2-(1H-1,2,4-triazol-1-yl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes such as aromatase, inhibiting its activity and thereby reducing the synthesis of estrogen.
Pathways Involved: By inhibiting aromatase, the compound can reduce the proliferation of estrogen-dependent cancer cells, making it a potential therapeutic agent in the treatment of such cancers.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-2-methoxy-2-(1H-1,2,4-triazol-1-yl)ethan-1-one can be compared with other similar compounds:
Propriétés
Numéro CAS |
112669-25-7 |
|---|---|
Formule moléculaire |
C11H10ClN3O2 |
Poids moléculaire |
251.67 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2-methoxy-2-(1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C11H10ClN3O2/c1-17-11(15-7-13-6-14-15)10(16)8-2-4-9(12)5-3-8/h2-7,11H,1H3 |
Clé InChI |
DOWGHNWWZJUNBN-UHFFFAOYSA-N |
SMILES canonique |
COC(C(=O)C1=CC=C(C=C1)Cl)N2C=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


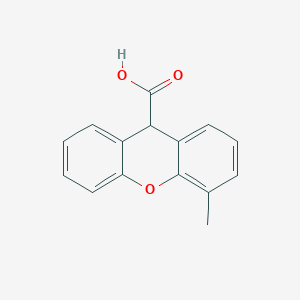
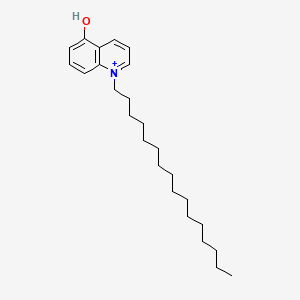
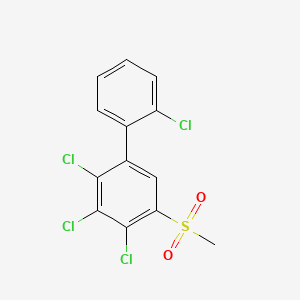
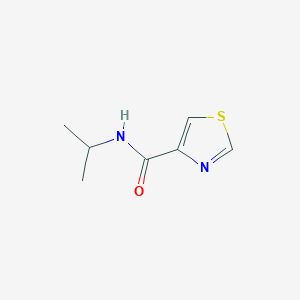


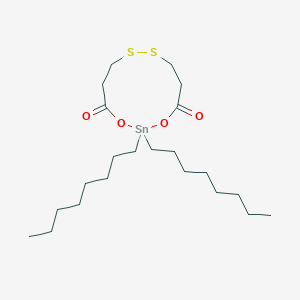
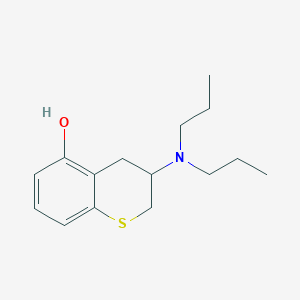
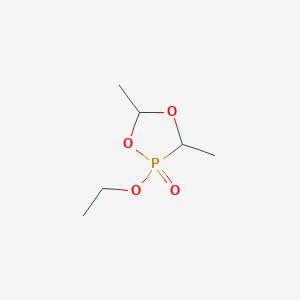
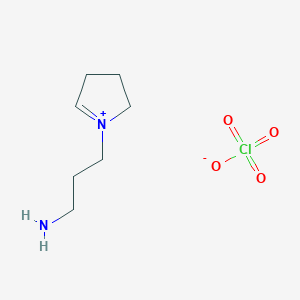
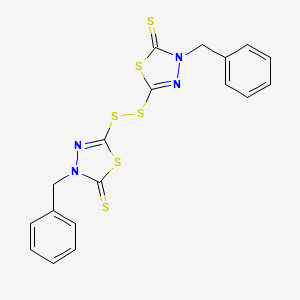
![Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate](/img/structure/B14317707.png)
